molecular formula C25H18O8 B13435733 5-Hydroxymethylfluorescein diacetate

5-Hydroxymethylfluorescein diacetate

Cat. No.: B13435733
M. Wt: 446.4 g/mol
InChI Key: WOTLWOAUPKWMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxymethylfluorescein diacetate is a fluorescent dye commonly used in various biochemical and medical research applications. It is a derivative of fluorescein, a well-known fluorescent compound, and is often utilized for its ability to fluoresce under specific conditions. This compound is particularly valuable in cell viability assays, enzyme activity measurements, and as a marker in various imaging techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethylfluorescein diacetate typically involves the acetylation of 5-hydroxymethylfluorescein. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include:

    Temperature: Room temperature to 40°C

    Solvent: Acetone or dichloromethane

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: To handle large volumes of reactants

    Continuous Stirring: To ensure uniform reaction conditions

    Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethylfluorescein diacetate undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to 5-hydroxymethylfluorescein in the presence of water and a base.

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water, base (e.g., sodium hydroxide), room temperature

    Oxidation: Oxidizing agents such as hydrogen peroxide, elevated temperatures

    Substitution: Various nucleophiles, solvents like dichloromethane, room temperature to slightly elevated temperatures

Major Products

    Hydrolysis: 5-Hydroxymethylfluorescein

    Oxidation: Oxidized fluorescein derivatives

    Substitution: Various substituted fluorescein derivatives

Scientific Research Applications

5-Hydroxymethylfluorescein diacetate is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent marker in various chemical reactions and assays.

    Biology: Employed in cell viability assays to distinguish live cells from dead cells based on fluorescence.

    Medicine: Utilized in imaging techniques to visualize cellular and tissue structures.

    Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Hydroxymethylfluorescein diacetate involves its conversion to 5-hydroxymethylfluorescein upon hydrolysis. This conversion is catalyzed by esterases present in living cells. The resulting 5-hydroxymethylfluorescein fluoresces under specific conditions, allowing for the visualization and measurement of various biological processes. The molecular targets and pathways involved include:

    Esterases: Enzymes that catalyze the hydrolysis of the diacetate groups.

    Fluorescence Pathways: The excitation and emission of light by the fluorescein moiety.

Comparison with Similar Compounds

5-Hydroxymethylfluorescein diacetate is unique due to its specific fluorescent properties and its ability to be hydrolyzed to a fluorescent product. Similar compounds include:

    Fluorescein diacetate: Another fluorescent dye with similar properties but different hydrolysis products.

    Carboxyfluorescein diacetate: A compound with similar applications but different chemical structure and properties.

    Calcein AM: A non-fluorescent compound that becomes fluorescent upon hydrolysis, used in similar applications.

Properties

Molecular Formula

C25H18O8

Molecular Weight

446.4 g/mol

IUPAC Name

[6'-acetyloxy-5-(hydroxymethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate

InChI

InChI=1S/C25H18O8/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(12-26)9-18(19)24(29)33-25/h3-11,26H,12H2,1-2H3

InChI Key

WOTLWOAUPKWMRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)CO)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C

Origin of Product

United States

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